molecular formula C23H21NO3S B3956465 ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate

ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate

Cat. No. B3956465
M. Wt: 391.5 g/mol
InChI Key: DHYSYCDTJZXDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate, also known as EPPAB, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. The compound has been found to have a wide range of biological activities, including anti-inflammatory and analgesic effects.

Mechanism of Action

The exact mechanism of action of ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are important mediators of pain and inflammation, and their inhibition can lead to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate in lab experiments is its potential as a new drug candidate for the treatment of pain and inflammation. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate. One direction is the development of new analogs with improved solubility and efficacy. Another direction is the study of ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate in animal models of pain and inflammation to further understand its mechanism of action and potential therapeutic applications. Additionally, the potential use of ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate in the treatment of bacterial infections warrants further investigation.

Scientific Research Applications

Ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate has been studied for its potential applications in the field of medicinal chemistry. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate has also been found to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

ethyl 3-[(2-phenyl-2-phenylsulfanylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3S/c1-2-27-23(26)18-12-9-13-19(16-18)24-22(25)21(17-10-5-3-6-11-17)28-20-14-7-4-8-15-20/h3-16,21H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYSYCDTJZXDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 3-{[phenyl(phenylthio)acetyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.